3-Azabicyclo(3.3.1)nonane, 3-(3-(trimethylammonio)propyl)-, iodide
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Overview
Description
3-Azabicyclo(331)nonane, 3-(3-(trimethylammonio)propyl)-, iodide is a quaternary ammonium compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(3.3.1)nonane, 3-(3-(trimethylammonio)propyl)-, iodide typically involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain the bicyclo(3.3.1)nonane moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale quaternization reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo(3.3.1)nonane, 3-(3-(trimethylammonio)propyl)-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Aqueous solutions of sodium hydroxide or sodium chloride.
Major Products
Oxidation: N-oxides of the bicyclic structure.
Reduction: Tertiary amines.
Substitution: Hydroxide or chloride derivatives of the compound.
Scientific Research Applications
3-Azabicyclo(3.3.1)nonane, 3-(3-(trimethylammonio)propyl)-, iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Azabicyclo(3.3.1)nonane, 3-(3-(trimethylammonio)propyl)-, iodide involves its ability to interact with biological molecules through electrostatic interactions and hydrogen bonding. The quaternary ammonium group can bind to negatively charged sites on proteins and nucleic acids, affecting their structure and function. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo(3.3.1)nonane derivatives: These compounds share the bicyclic structure but differ in the substituents attached to the nitrogen atom.
Quaternary ammonium compounds: Compounds like benzalkonium chloride and cetyltrimethylammonium bromide have similar quaternary ammonium groups but different alkyl chains.
Uniqueness
3-Azabicyclo(3.3.1)nonane, 3-(3-(trimethylammonio)propyl)-, iodide is unique due to its bicyclic structure combined with a quaternary ammonium group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64048-61-9 |
---|---|
Molecular Formula |
C14H29IN2 |
Molecular Weight |
352.30 g/mol |
IUPAC Name |
3-(3-azabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H29N2.HI/c1-16(2,3)9-5-8-15-11-13-6-4-7-14(10-13)12-15;/h13-14H,4-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QNCDQXUEQDTVPX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCN1CC2CCCC(C2)C1.[I-] |
Origin of Product |
United States |
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